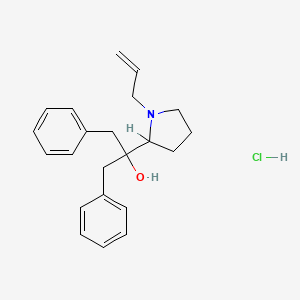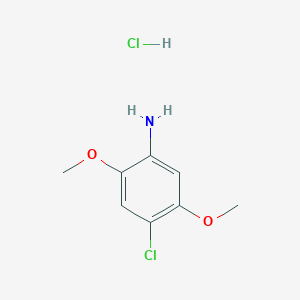
1H-Indene-1,3(2H)-dione, 2-(diphenylacetyl)-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indene-1,3(2H)-dione, 2-(diphenylacetyl)-, sodium salt is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules. This compound is characterized by its indene backbone, which is substituted with a diphenylacetyl group and a sodium salt.
Vorbereitungsmethoden
The synthesis of 1H-Indene-1,3(2H)-dione, 2-(diphenylacetyl)-, sodium salt typically involves several steps:
-
Synthetic Routes and Reaction Conditions
- The initial step often involves the formation of the indene-1,3-dione core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
- The diphenylacetyl group is then introduced via an acylation reaction, typically using reagents such as diphenylacetyl chloride in the presence of a Lewis acid catalyst.
- Finally, the sodium salt is formed by neutralizing the compound with a sodium base, such as sodium hydroxide.
-
Industrial Production Methods
- Industrial production of this compound may involve large-scale batch reactions, where the reagents are mixed in reactors under controlled temperatures and pressures.
- Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
1H-Indene-1,3(2H)-dione, 2-(diphenylacetyl)-, sodium salt undergoes various chemical reactions:
-
Types of Reactions
Oxidation: The compound can be oxidized to form more complex structures, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
-
Common Reagents and Conditions
- Oxidizing agents: Potassium permanganate, chromium trioxide.
- Reducing agents: Sodium borohydride, lithium aluminum hydride.
- Catalysts: Lewis acids for acylation, bases for neutralization.
-
Major Products Formed
- Oxidation products may include carboxylic acids or ketones.
- Reduction products may include alcohols or hydrocarbons.
- Substitution reactions can yield a variety of substituted indene derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Indene-1,3(2H)-dione, 2-(diphenylacetyl)-, sodium salt has numerous applications in scientific research:
-
Chemistry
- Used as a building block for synthesizing more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
-
Medicine
- Explored as a potential drug candidate due to its unique structure and reactivity.
- Studied for its interactions with biological targets.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents.
Wirkmechanismus
The mechanism of action of 1H-Indene-1,3(2H)-dione, 2-(diphenylacetyl)-, sodium salt involves its interaction with molecular targets and pathways:
-
Molecular Targets
- The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
-
Pathways Involved
- The exact pathways can vary depending on the specific application, but may include signal transduction, metabolic pathways, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
1H-Indene-1,3(2H)-dione, 2-(diphenylacetyl)-, sodium salt can be compared with other similar compounds:
-
Similar Compounds
- 1H-Indene-1,3(2H)-dione
- 2-(Diphenylacetyl)-1,3-indandione
- Sodium 1H-indene-1,3(2H)-dione
-
Uniqueness
- The presence of the diphenylacetyl group and sodium salt distinguishes it from other indene derivatives.
- Its unique reactivity and potential for forming complex structures make it valuable in various research applications.
Eigenschaften
CAS-Nummer |
82271-36-1 |
|---|---|
Molekularformel |
C23H16NaO3+ |
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
sodium;2-(2,2-diphenylacetyl)indene-1,3-dione |
InChI |
InChI=1S/C23H16O3.Na/c24-21-17-13-7-8-14-18(17)22(25)20(21)23(26)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16;/h1-14,19-20H;/q;+1 |
InChI-Schlüssel |
YCKTVRYJMHFIRH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3C(=O)C4=CC=CC=C4C3=O.[Na+] |
Verwandte CAS-Nummern |
82-66-6 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


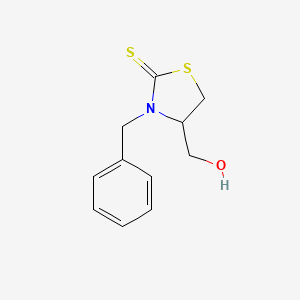
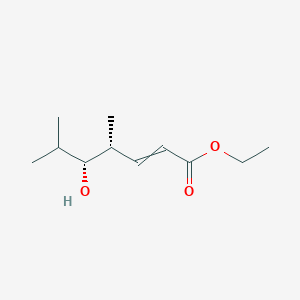
![Benzyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoate](/img/structure/B14421796.png)
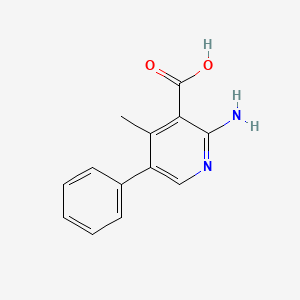
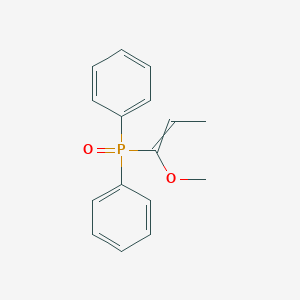

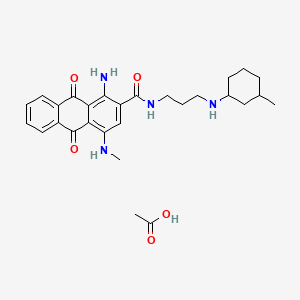
![3-[2-(Diethylamino)ethoxy]benzaldehyde](/img/structure/B14421833.png)

![N-2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenehydroxylamine](/img/structure/B14421853.png)
